molecular formula C10H9BrN2O2 B13700423 [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13700423
M. Wt: 269.09 g/mol
InChI Key: JBUKFJPZILIFER-UHFFFAOYSA-N
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Description

[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine atom, a methyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of 2-bromo-4-methylbenzohydrazide with appropriate reagents to form the oxadiazole ring The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, leading to the formation of various reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

  • Oxidation of the methanol group can yield aldehydes or carboxylic acids.
  • Reduction can lead to the formation of alcohols or amines.
  • Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, it is studied for its potential antimicrobial and antifungal properties.

Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and bromine atom. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

    2-Bromo-4-methylphenylmethanol: This compound shares the bromine and methyl groups but lacks the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.

Uniqueness: The presence of both the bromine atom and the oxadiazole ring in [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol makes it unique compared to other similar compounds

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

[3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C10H9BrN2O2/c1-6-2-3-7(8(11)4-6)10-12-9(5-14)15-13-10/h2-4,14H,5H2,1H3

InChI Key

JBUKFJPZILIFER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=N2)CO)Br

Origin of Product

United States

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